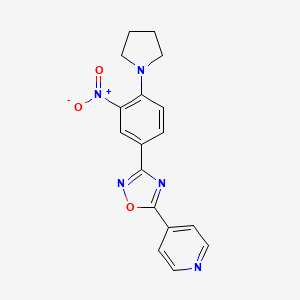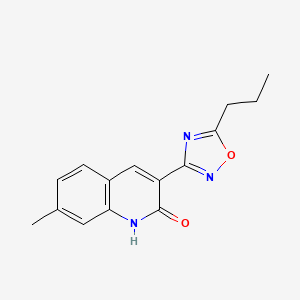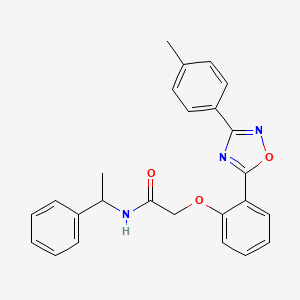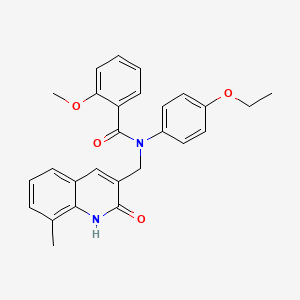
3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as NPD-001 and is a member of the oxadiazole family of compounds. The purpose of
Aplicaciones Científicas De Investigación
3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole has been the subject of scientific research due to its potential applications in various fields. One of the primary areas of research has been in the field of cancer treatment. This compound has been shown to have anti-cancer properties and has been tested in vitro against various cancer cell lines. In addition, this compound has also been tested in animal models and has shown promising results in inhibiting tumor growth.
Mecanismo De Acción
The mechanism of action of 3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole are still being studied. However, it has been reported that this compound has low toxicity and is well-tolerated in animal models. In addition, this compound has also been shown to have anti-inflammatory properties and has been tested in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole in lab experiments is its low toxicity and high selectivity for cancer cells. This makes it an ideal candidate for further testing in animal models and clinical trials. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole. One area of research is to further elucidate the mechanism of action of this compound. Another area of research is to test this compound in combination with other anti-cancer drugs to determine if it has synergistic effects. In addition, further testing in animal models and clinical trials is needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole involves a multi-step process that includes the reaction of 4-nitrophenylhydrazine with pyrrolidine, followed by the reaction of the resulting product with 4-bromopyridine. The final step involves the reaction of the intermediate product with potassium carbonate in the presence of dimethyl sulfoxide. The yield of this synthesis method is reported to be around 60%.
Propiedades
IUPAC Name |
3-(3-nitro-4-pyrrolidin-1-ylphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-22(24)15-11-13(3-4-14(15)21-9-1-2-10-21)16-19-17(25-20-16)12-5-7-18-8-6-12/h3-8,11H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYXYEVQQVBAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B7709220.png)







![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709286.png)


![4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709310.png)